Nerolidyl isobutyrate
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Overview
Description
Nerolidyl isobutyrate is a chemical compound with the molecular formula C19H32O2 . It is a colorless, oily liquid that is practically insoluble in water but soluble in alcohol and oils . This compound is known for its fruity, green, and woody odor, making it a valuable ingredient in the fragrance industry .
Preparation Methods
Nerolidyl isobutyrate is synthesized from Nerolidol through low-temperature esterification with iso-Butyric acid or its anhydride . The process involves azeotropic esterification, which is a technique used to remove water from the reaction mixture to drive the reaction to completion . Industrial production methods also include the use of Dehydronerolidol as a precursor .
Chemical Reactions Analysis
Nerolidyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Nerolidyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of nerolidyl isobutyrate involves its interaction with various molecular targets and pathways. For example, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Nerolidyl isobutyrate can be compared with other similar compounds, such as:
Nerolidol: A sesquiterpene alcohol with similar biological activities.
Linalool: Another terpene alcohol with a floral odor and various biological activities.
Farnesol: A sesquiterpene alcohol used in the fragrance industry and studied for its biological activities. This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2639-68-1 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H32O2/c1-8-19(7,21-18(20)16(4)5)14-10-13-17(6)12-9-11-15(2)3/h8,11,13,16H,1,9-10,12,14H2,2-7H3/b17-13+ |
InChI Key |
TXLYSYOKEBFFAC-GHRIWEEISA-N |
Isomeric SMILES |
CC(C)C(=O)OC(C)(CC/C=C(\C)/CCC=C(C)C)C=C |
SMILES |
CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |
Canonical SMILES |
CC(C)C(=O)OC(C)(CCC=C(C)CCC=C(C)C)C=C |
2639-68-1 | |
Origin of Product |
United States |
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